molecular formula C26H24N4O5 B2625213 5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359488-36-0

5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2625213
CAS No.: 1359488-36-0
M. Wt: 472.501
InChI Key: SNNAPYFEPMSLJW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic molecules with demonstrated biological activity, particularly in oncology. Structurally, it features:

  • A pyrazolo[1,5-a]pyrazin-4(5H)-one core with a phenyl group at the 2-position.
  • A (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl substituent at the 5-position.

Properties

IUPAC Name

5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-16-20(27-25(35-16)18-12-22(32-2)24(34-4)23(13-18)33-3)15-29-10-11-30-21(26(29)31)14-19(28-30)17-8-6-5-7-9-17/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAPYFEPMSLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Attachment of the Trimethoxyphenyl Group:

    Construction of the Pyrazolo[1,5-a]pyrazine Core: This core structure is often formed through a condensation reaction between a hydrazine derivative and a diketone.

    Final Coupling Reaction: The final step involves coupling the oxazole and pyrazolo[1,5-a]pyrazine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can target the oxazole ring or the pyrazolo[1,5-a]pyrazine core, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated heterocyclic compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Structure-Activity Relationships (SAR)

  • 2-Position Substituents :
    • Phenyl groups (target compound, 3o) are common, but electron-withdrawing groups (e.g., 4-chloro in 3o) enhance activity compared to plain phenyl .
    • Ferrocenyl groups (8d-f) introduce redox-active metal centers, enabling ROS-mediated apoptosis, a mechanism distinct from trimethoxyphenyl-based compounds .
  • 5-Position Substituents :
    • Oxazole-linked trimethoxyphenyl (target compound) vs. benzyl/alkyl chains (3o, 8d-f): The oxazole’s rigidity and methoxy groups may improve target specificity compared to flexible alkyl chains.
    • Methoxy groups : 3,4,5-Trimethoxy substitution is associated with tubulin inhibition in other anticancer agents (e.g., combretastatins), suggesting a possible shared mechanism .

Biological Activity

The compound 5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Molecular Characteristics

  • Molecular Formula : C25H26N4O6S
  • Molecular Weight : 510.6 g/mol
  • CAS Number : 1223900-25-1

Structural Representation

The compound features a complex structure that includes an oxazole ring, a pyrazolo[1,5-a]pyrazine moiety, and multiple methoxy substituents. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar scaffolds exhibit significant anticancer properties. The anticancer activity of This compound was evaluated against various human cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity Testing
    • The compound was tested on several cancer cell lines:
      • MCF-7 (breast cancer)
      • A-549 (lung cancer)
      • A-375 (melanoma)
      • DU-145 (prostate cancer)
    Results indicated that the compound exhibited promising cytotoxic effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin and Etoposide.
    Cell LineIC50 (µM)
    MCF-72.9
    A-5493.78
    A-3750.12
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interact with protein kinases involved in tumor growth.

Other Biological Activities

Beyond its anticancer properties, compounds with similar structures have been reported to exhibit:

  • Anti-inflammatory Activity : Some derivatives have shown efficacy in reducing inflammation markers in preclinical models.
  • Antidiabetic Effects : Certain analogs demonstrated the ability to modulate glucose metabolism and improve insulin sensitivity.

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural features. Modifications on the oxazole and pyrazole rings can significantly impact potency and selectivity:

  • Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Oxazole Ring Modifications : Alterations in the oxazole ring structure have been correlated with varying degrees of anticancer activity.
  • Pyrazolo[1,5-a]pyrazine Moiety : This core structure is essential for maintaining biological activity across different assays.

Q & A

Q. Mitigation :

  • Standardize protocols (CLSI guidelines) .
  • Use LC-MS to monitor stability during assays .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the oxazole ring with thiazole or imidazole to assess scaffold flexibility .
  • Substituent variation : Synthesize analogs with methoxy (-OCH₃) vs. ethoxy (-OC₂H₅) groups on the phenyl ring (Table 1) .
AnalogSubstituentIC₅₀ (µM, A549)Notes
Parent3,4,5-OCH₃1.2 ± 0.3Reference
A3,4-OCH₃4.7 ± 0.8Reduced activity
B4-OCH₃>10Loss of potency

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